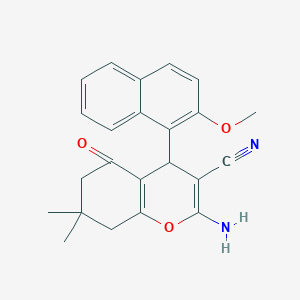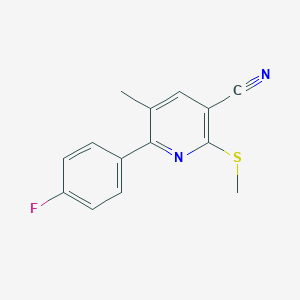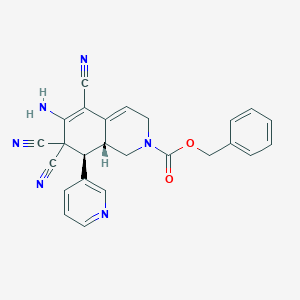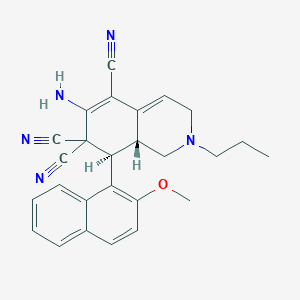![molecular formula C26H26FN3OS2 B459411 2-{[6-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 354554-43-1](/img/structure/B459411.png)
2-{[6-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The compound has been synthesized through multicomponent reactions, involving the condensation of various components like furfural, thiophene-2-carbaldehyde, 2-cyanoethanethioamide, and alkyl halides. This process has been studied to understand the structural aspects of similar compounds (Dyachenko, Nesterov, Dyachenko, & Chernykh, 2015).
Antimicrobial Properties
- Certain derivatives of this compound have been evaluated for their antimicrobial properties. For example, thiazolidinone and thiocarbamoyl derivatives, synthesized using similar key intermediates, exhibited promising antimicrobial activities (Gouda, Berghot, Shoeib, & Khalil, 2010).
Antituberculosis and Cytotoxicity Studies
- 3-Heteroarylthioquinoline derivatives, which share structural similarities with the compound , have been synthesized and tested for their antituberculosis and cytotoxicity effects. Some of these derivatives showed significant activity against Mycobacterium tuberculosis (Chitra, Paul, Muthusubramanian, Manisankar, Yogeeswari, & Sriram, 2011).
Quantum Chemical Insights
- Studies have been conducted on the quantum chemical aspects of similar compounds, focusing on their molecular structure, NBO analysis, and spectroscopic properties. These studies are crucial for understanding the drug likeness and molecular docking of such compounds (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).
Coordination Chemistry and Catalytic Applications
- The compound's structural analogs have been used in coordination chemistry to create dinuclear palladium complexes. These complexes have potential applications in catalysis and polymerization processes (Siedle, Lassahn, Lozan, Janiak, & Kersting, 2007).
Propriétés
IUPAC Name |
2-[(6-tert-butyl-3-cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN3OS2/c1-26(2,3)16-6-11-21-19(13-16)24(22-5-4-12-32-22)20(14-28)25(30-21)33-15-23(31)29-18-9-7-17(27)8-10-18/h4-5,7-10,12,16H,6,11,13,15H2,1-3H3,(H,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSWFCXSEXKTCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C(=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C#N)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-amino-4,6-dimethyl-N-[4-(trifluoromethoxy)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B459329.png)
![Ethyl 4-{[3-cyano-6-(4-fluorophenyl)-5-methylpyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B459330.png)
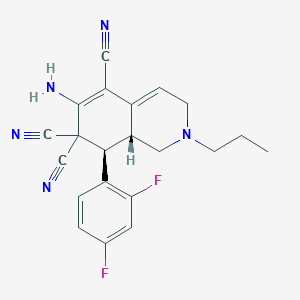
![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B459333.png)
![2-{[6-(1-adamantyl)-3-cyano-2-pyridinyl]sulfanyl}-N-(2,6-difluorophenyl)acetamide](/img/structure/B459335.png)
![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-isopropylacetamide](/img/structure/B459336.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B459337.png)
![3-amino-4-(4-fluorophenyl)-N-isopropyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B459338.png)
